Product packaging for Ethyl 2-cyano-2-(naphthalen-1-yl)acetate(Cat. No.:CAS No. 13234-71-4)

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

Cat. No.: B046923
CAS No.: 13234-71-4
M. Wt: 239.27 g/mol
InChI Key: KKTUFQSUPDWXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of α-Cyanoesters in Synthetic Chemistry

Alpha-cyanoesters, with ethyl cyanoacetate (B8463686) being a prime example, are highly valuable intermediates in organic synthesis. wikipedia.org The defining feature of these molecules is a methylene (B1212753) group (CH₂) positioned between a nitrile (-CN) and an ester (-COOR) group. This arrangement renders the methylene protons acidic, facilitating the formation of a stabilized carbanion (enolate). This stabilized nucleophile is central to the synthetic utility of α-cyanoesters.

Their significance is demonstrated in several cornerstone organic reactions:

Knoevenagel Condensation: α-Cyanoesters readily react with aldehydes and ketones in the presence of a weak base. This condensation reaction is a powerful method for forming carbon-carbon double bonds. organic-chemistry.orgrsc.org The reaction is versatile, applicable to a wide range of aromatic, aliphatic, and heterocyclic aldehydes. organic-chemistry.org

Michael Addition: The enolate generated from an α-cyanoester can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition fashion. This reaction is a key strategy for forming carbon-carbon single bonds and constructing larger carbon skeletons. masterorganicchemistry.comlibretexts.org

Synthesis of Heterocycles: Due to their multiple reactive sites, α-cyanoesters are fundamental starting materials for synthesizing a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals. wikipedia.orgresearchgate.net For instance, they are used to prepare pyrazole, pyrimidine, and pyridine (B92270) derivatives. wikipedia.orgresearchgate.net

The versatility and reactivity of the α-cyanoester group make it a staple in the toolbox of synthetic chemists for creating complex molecules with potential biological or material applications.

Structural Attributes and Reactivity Potential of Naphthalene-Substituted Carboxylic Acid Derivatives

The incorporation of a naphthalene (B1677914) ring into a carboxylic acid derivative like Ethyl 2-cyano-2-(naphthalen-1-yl)acetate introduces specific structural and electronic properties that influence its reactivity. Naphthalene is a polycyclic aromatic hydrocarbon, which provides a large, rigid, and electron-rich scaffold.

Key attributes include:

Aromatic System: The delocalized π-electron system of the naphthalene core allows it to participate in electrophilic aromatic substitution reactions, although the conditions may differ from those for simpler benzene (B151609) derivatives. The position of substitution is directed by existing groups on the ring.

Steric Hindrance: The 1-naphthyl group is sterically bulky. This can influence the stereochemical outcome of reactions at the adjacent α-carbon, potentially providing a degree of steric shielding or directing incoming reagents to a specific face of the molecule.

Electronic Effects: The naphthalene ring acts primarily as an electron-withdrawing group via induction and can also engage in resonance, influencing the acidity of the α-proton and the reactivity of the ester and cyano groups. The combination of the ester and cyano groups stabilizes the negative charge on the α-carbon, making it a potent nucleophile.

The ester functional group itself is a classic carboxylic acid derivative. It is susceptible to nucleophilic acyl substitution, allowing for reactions such as hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, or amidation with amines, although the steric bulk of the adjacent naphthalene group might necessitate more forcing reaction conditions.

Overview of Research Trajectories for this compound

While specific, dedicated research on this compound is not extensively documented in mainstream literature, its structure suggests several logical and promising research directions based on the known chemistry of its functional components.

Precursor in Multi-component Reactions: A primary research trajectory involves its use as a key building block in multi-component reactions to synthesize complex, highly functionalized molecules. Its activated methylene group makes it an ideal candidate for tandem reactions, such as a Knoevenagel condensation followed by a Michael addition or a cyclization step, to rapidly build molecular complexity.

Synthesis of Novel Heterocyclic Scaffolds: A significant area of investigation would be the use of this compound to synthesize novel heterocyclic compounds incorporating the naphthalene moiety. By reacting it with various dinucleophiles or dielectrophiles, researchers could construct unique polycyclic systems. These naphthalene-fused or -appended heterocycles could be of interest in medicinal chemistry, as the naphthalene core is a known pharmacophore in various drug molecules.

Development of Functional Materials: The naphthalene unit is known for its photophysical properties (fluorescence). Research could explore the synthesis of derivatives of this compound for applications in materials science. For example, polymers incorporating this moiety might exhibit interesting optical or electronic properties. rsc.org The related compound, ethyl 2-cyano-3-(naphthalen-1-yl)acrylate, has been investigated as a fluorescent chemosensor, suggesting that derivatives of the title compound could also be explored for similar sensing applications.

Asymmetric Synthesis: The quaternary carbon center created by substituting the second α-proton opens avenues for asymmetric synthesis. Research could focus on developing stereoselective methods to alkylate or arylate the α-position, leading to chiral molecules containing a naphthalene group. Such chiral building blocks are highly valuable in the synthesis of enantiomerically pure pharmaceuticals.

Chemical and Physical Properties

Basic chemical and physical properties of this compound are summarized below. nih.gov

Reactivity Profile

The reactivity of this compound is governed by its key functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO2 B046923 Ethyl 2-cyano-2-(naphthalen-1-yl)acetate CAS No. 13234-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-2-naphthalen-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTUFQSUPDWXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Cyano 2 Naphthalen 1 Yl Acetate and Its Structural Analogues

Direct Synthesis and Derivatization Routes

Direct synthesis approaches focus on the construction of the target molecule through sequential, well-established reactions such as esterification and cyanation.

The formation of the ethyl ester group is a critical step that can be achieved through Fischer esterification. This method typically involves reacting the corresponding carboxylic acid, cyanoacetic acid, with ethanol in the presence of a strong acid catalyst. wikipedia.org The synthesis of ethyl cyanoacetate (B8463686) itself, a key precursor, is often accomplished by the esterification of cyanoacetic acid with absolute ethanol. e3s-conferences.orge3s-conferences.org Factors such as the choice of catalyst, reaction time, and temperature are optimized to maximize the yield. e3s-conferences.orge3s-conferences.org

Alternative strategies for creating the core structure include the Kolbe nitrile synthesis, which utilizes ethyl chloroacetate and sodium cyanide. wikipedia.org This approach directly introduces the cyano group adjacent to the ester functionality. Another method involves the reaction of sodium cyanoacetate with an appropriate ethyl halide, often facilitated by a phase-transfer catalyst to improve the reaction between the aqueous and organic phases. wikipedia.org For naphthalene-containing analogues, these fundamental strategies can be adapted, for instance, by starting with a naphthalene-substituted acetic acid and introducing the cyano group, or by alkylating a naphthalene (B1677914) derivative with ethyl cyanoacetate.

Hydrocyanation represents a powerful method for introducing a cyanide group and is particularly relevant for the synthesis of α-aryl cyanoacetates. While direct hydrocyanation with hydrogen cyanide is hazardous, alternative cyanide sources are commonly employed. wikipedia.org A notable procedure involves the copper-catalyzed hydrocyanation of α-aryl diazoesters using acetone cyanohydrin as a source of hydrogen cyanide (HCN). acs.orgorganic-chemistry.org This reaction is significantly accelerated by the addition of trimethylsilyl cyanide (TMSCN), which is believed to deliver free cyanide ions in situ, leading to high yields of various α-aryl cyanoacetates under mild conditions. acs.orgorganic-chemistry.org

The scope of hydrocyanation extends to other unsaturated systems. For example, a highly regioselective formal hydrocyanation of allenes has been developed using a copper-catalyzed hydroalumination followed by cyanation with p-toluenesulfonyl cyanide. beilstein-journals.orgnih.gov This method allows for the synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. beilstein-journals.orgnih.gov While not a direct synthesis of the title compound, these hydrocyanation techniques illustrate advanced methods for creating the α-cyano ester moiety present in related structural analogues.

Multicomponent and Cascade Reaction Architectures

More advanced synthetic strategies employ multicomponent and cascade reactions to build complex molecular architectures in a single pot, enhancing efficiency and reducing waste.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation and a primary route to precursors of the title compound. sphinxsai.commychemblog.compurechemistry.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, such as ethyl cyanoacetate, to a carbonyl group of an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. mychemblog.compearson.com When 1-naphthaldehyde is reacted with ethyl cyanoacetate, the product is ethyl 2-cyano-3-(naphthalen-1-yl)acrylate.

The reaction is typically catalyzed by a weak base, such as piperidine or diethylamine. sphinxsai.comthermofisher.com The mechanism proceeds through the deprotonation of the active methylene compound to form an enolate, which then attacks the carbonyl carbon of the naphthaldehyde. purechemistry.org The resulting intermediate is then dehydrated to afford the final condensed product. The efficiency of the reaction is influenced by the nature of the electron-withdrawing groups on the active methylene compound and the reaction conditions. sphinxsai.com

Table 1: Examples of Knoevenagel Condensation for Naphthalene-Substituted Acrylates and Analogues
Aldehyde/KetoneActive Methylene CompoundCatalystConditionsProductYield
1-NaphthaldehydeEthyl CyanoacetatePiperidineEthanol, RefluxEthyl 2-cyano-3-(naphthalen-1-yl)acrylateHigh
BenzaldehydeEthyl CyanoacetateDiethylamineEthanolEthyl 2-cyano-3-phenylacrylateNot Specified
IsophthalaldehydeEthyl CyanoacetatePiperidineEthanol, Heat or MicrowaveBis(ethyl 2-cyanoacrylate)benzeneUp to 93.3%
Various ArylaldehydesEthyl Cyanoacetatenano-Fe3O4@EAEthanol, RefluxVarious Ethyl 2-cyano-3-aryl acrylatesHigh

The structural motifs present in ethyl 2-cyano-2-(naphthalen-1-yl)acetate are valuable building blocks for constructing more complex heterocyclic systems like tetrahydroquinolines. researchgate.netresearchgate.net Tetrahydroquinoline moieties are found in numerous natural products and pharmaceutical agents. researchgate.net

A common strategy involves a multi-step, one-pot synthesis. For instance, α,α′-bis(substituted-benzylidene)cycloalkanones can be reacted with malononitrile (a close analogue of ethyl cyanoacetate) to form 2-amino-3-cyano-4H-pyrans. researchgate.netresearchgate.net These pyran intermediates can then be converted into substituted 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives through a rearrangement reaction initiated by a reagent like ammonium acetate (B1210297). researchgate.netresearchgate.net This transformation showcases how the cyanoacetate moiety can participate in cascade reactions, including aza-Michael additions, to rapidly build molecular complexity. Another advanced approach involves the palladium-catalyzed (4 + 2) cycloaddition between amidotolyl precursors and allenes to directly access the tetrahydroquinoline skeleton. acs.org

Catalytic Protocols for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and environmental footprint of synthetic methodologies. Various catalysts have been employed in reactions relevant to the synthesis of this compound and its analogues.

For esterification reactions, heteropoly acids such as silicotungstic acid, often mixed with p-toluenesulfonic acid, have been shown to be effective catalysts for producing ethyl cyanoacetate. e3s-conferences.orge3s-conferences.org These catalysts are noted for their high activity, stability, and lower environmental impact. e3s-conferences.org In the synthesis of related naphthalene esters, ultrasonically promoted phase-transfer catalysis using tetrabutylammonium bromide (TBAB) has demonstrated a significant enhancement in reaction rates compared to conventional methods. bcrec.id

In the context of Knoevenagel condensations, a variety of modern catalysts have been explored. An effective method for synthesizing new derivatives of ethyl cyanoacetate utilizes ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) as a recyclable, base-free catalyst. oiccpress.comoiccpress.com This system offers high yields, short reaction times, and operational simplicity. oiccpress.comoiccpress.com The reusability of the magnetic catalyst for several cycles without a significant loss of efficiency makes it an attractive option for green chemistry applications. oiccpress.com

Table 2: Comparison of Catalytic Protocols
Reaction TypeCatalyst SystemKey AdvantagesReference Compound(s)
EsterificationSilicotungstic Acid / p-Toluene Sulfonic AcidHigh activity, stability, less corrosiveEthyl Cyanoacetate
O-AlkylationTetrabutylammonium Bromide (TBAB) with UltrasoundGreatly enhanced reaction rateEthyl 2-(naphthalen-2-yloxy)acetate
Knoevenagel Condensationnano-Fe3O4@EA (Ellagic acid-bonded magnetic nanoparticles)High yield, short reaction time, recyclable, base-freeEthyl Cyanoacetate Analogues
HydrocyanationCu(CH3CN)4PF6 with TMSCNMild conditions, high yieldsα-Aryl Cyanoacetates

Base-Catalyzed Condensations

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. In the synthesis of this compound, 1-naphthaldehyde reacts with ethyl cyanoacetate.

A variety of bases can be utilized to catalyze this transformation, ranging from inorganic bases to organic amines. Weak inorganic bases like sodium bicarbonate, sodium acetate, and potassium carbonate have been shown to effectively catalyze Knoevenagel condensations. nih.gov For instance, a study on aqueous, base-catalyzed Knoevenagel condensation reported the use of such catalysts for the reaction between substituted aromatic aldehydes and malononitrile. nih.gov While this specific study noted lower yields (50% or less) for the reaction of 2-naphthaldehyde with ethyl cyanoacetate under their specific aqueous conditions, it highlights the feasibility of using these simple and mild bases. researchgate.net

Organic bases, particularly amines like piperidine and pyridine (B92270), are also common catalysts for this reaction. The choice of catalyst and solvent can significantly influence the reaction rate and yield.

AldehydeActive Methylene CompoundBase CatalystSolventYieldReference
2-NaphthaldehydeEthyl CyanoacetateWeak inorganic basesWater≤ 50% researchgate.net
Substituted Aromatic AldehydesMalononitrileSodium BicarbonateWaterGood nih.gov
Substituted Aromatic AldehydesMalononitrileSodium AcetateWaterGood nih.gov
Substituted Aromatic AldehydesMalononitrilePotassium CarbonateWaterGood nih.gov

Transition Metal Catalysis in α-Cyanoacetate Chemistry

An alternative and powerful approach for the synthesis of α-aryl cyanoacetates, including this compound, involves transition metal-catalyzed cross-coupling reactions. This methodology allows for the direct formation of the carbon-carbon bond between the naphthalene ring and the α-position of the ethyl cyanoacetate.

Transition Metal Catalysis in α-Cyanoacetate Chemistry

Palladium-catalyzed α-arylation of ethyl cyanoacetate is a prominent method for this purpose. organic-chemistry.orgnih.govnih.gov This reaction typically involves the coupling of an aryl halide, such as 1-bromonaphthalene, with ethyl cyanoacetate in the presence of a palladium catalyst and a suitable base. The catalytic cycle generally involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by deprotonation of the ethyl cyanoacetate by the base to form an enolate. This enolate then undergoes transmetalation or reductive elimination from the palladium center to afford the desired α-aryl cyanoacetate and regenerate the palladium(0) catalyst.

The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. Various phosphine ligands have been explored to facilitate these couplings. For example, sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands have been shown to be effective for the palladium-catalyzed arylation of malonates and cyanoesters with aryl bromides and chlorides. nih.gov

Aryl HalideActive Methylene CompoundCatalyst SystemBaseYieldReference
Aryl Bromides/ChloridesEthyl CyanoacetatePalladium catalyst / Phosphine ligandVariousGood to Excellent nih.gov
Aryl BromidesEthyl Cyanoacetate[(allyl)PdCl]2 / LigandNa3PO4High organic-chemistry.org
Aryl ChloridesEthyl CyanoacetateCpPd(allyl) / LigandNa3PO4High organic-chemistry.org

Sustainable and Green Chemistry Aspects in Synthesis

In recent years, the principles of green and sustainable chemistry have become increasingly important in the design of synthetic methodologies. For the synthesis of this compound and its analogues, several strategies can be employed to enhance the environmental compatibility of the process.

The use of environmentally benign solvents, particularly water, is a key aspect of green chemistry. nih.gov As mentioned earlier, base-catalyzed Knoevenagel condensations can be performed in aqueous media, which significantly reduces the reliance on volatile organic solvents. nih.govresearchgate.net

Solvent-free reaction conditions, often coupled with microwave irradiation, offer another avenue for sustainable synthesis. mdpi.com This approach can lead to shorter reaction times, higher yields, and reduced energy consumption. Porous calcium hydroxyapatite has been successfully used as a catalyst for microwave-assisted, solvent-free Knoevenagel condensations of various aldehydes with ethyl cyanoacetate. mdpi.com The catalyst demonstrated high thermal stability and could be recycled multiple times without a significant loss of activity. mdpi.com

Furthermore, the development of catalytic systems that can be recycled is a cornerstone of sustainable chemistry. Ionic liquids have been explored as recyclable catalysts and reaction media for Knoevenagel condensations. aston.ac.uk

Green Chemistry ApproachCatalyst/Solvent SystemKey AdvantagesReference
Aqueous SynthesisWaterEnvironmentally benign solvent nih.govresearchgate.net
Heterogeneous CatalysisCalcium Ferrite NanoparticlesReusable, easy separation orientjchem.org
Heterogeneous CatalysisZeolites, Mesoporous Silica, Metal OxidesRecyclable, potential for high selectivity rsc.org
Solvent-Free SynthesisPorous Calcium Hydroxyapatite / MicrowaveReduced waste, faster reactions, energy efficiency, catalyst recyclability mdpi.com
Recyclable CatalystsIonic LiquidsRecyclable catalyst and reaction medium aston.ac.uk

Reaction Mechanisms and Reactivity Profile of Ethyl 2 Cyano 2 Naphthalen 1 Yl Acetate

Mechanistic Elucidation of Key Carbon-Carbon Bond Forming Reactions

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a prominent substrate and intermediate in several crucial carbon-carbon bond-forming reactions. Its structural features, particularly the activated methylene (B1212753) group, make it a versatile building block in organic synthesis.

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon double bonds. wikipedia.orgsigmaaldrich.com It involves the reaction of an active hydrogen compound with an aldehyde or ketone, catalyzed by a weak base, followed by dehydration. wikipedia.org The synthesis of the unsaturated precursor to this compound, namely ethyl 2-cyano-3-(naphthalen-1-yl)acrylate, is a classic example of this reaction, typically proceeding via the condensation of 1-naphthaldehyde and ethyl 2-cyanoacetate.

The mechanism unfolds in three primary steps:

Enolate Formation : A weak base (e.g., piperidine, an amine, or an imidazolium-based ionic liquid) abstracts the acidic α-proton from ethyl 2-cyanoacetate. aston.ac.uk The acidity of this proton is significantly enhanced by the adjacent electron-withdrawing cyano (-CN) and ester (-COOEt) groups, which stabilize the resulting carbanion (enolate) through resonance.

Nucleophilic Addition : The newly formed nucleophilic enolate attacks the electrophilic carbonyl carbon of 1-naphthaldehyde. This step is a nucleophilic addition that results in the formation of a tetrahedral alkoxide intermediate. sigmaaldrich.com

Dehydration : The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy adduct (an aldol-type product). This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, more stable, conjugated product: ethyl 2-cyano-3-(naphthalen-1-yl)acrylate. wikipedia.orgresearchgate.net The dehydration is often spontaneous under the reaction conditions, driven by the formation of the extended π-conjugated system. sigmaaldrich.com

Table 1: Catalysts and Conditions for Knoevenagel Condensation

Catalyst Type Example Catalyst Role in Mechanism
Basic Amines Piperidine, Pyridine (B92270) Promotes deprotonation of the active methylene compound to form the enolate nucleophile. wikipedia.orgresearchgate.net
Ionic Liquids Imidazolium-based ILs Can act as both solvent and catalyst, promoting the reaction often under solvent-free conditions. aston.ac.uk
Heterogeneous Catalysts Metal Oxides, Zeolites Provide a surface for the reaction, often allowing for easier catalyst separation and recycling. aston.ac.uk

| Organocatalysts | L-proline | An environmentally friendly catalyst that activates the reactants. oiccpress.com |

The product of the Knoevenagel condensation, ethyl 2-cyano-3-(naphthalen-1-yl)acrylate, serves as an excellent Michael acceptor. masterorganicchemistry.comresearchgate.net The Michael addition is a conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comchemistrysteps.com In this molecule, the double bond is activated by the electron-withdrawing cyano and ester groups, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors), such as enolates, amines, or thiols. masterorganicchemistry.comacs.org

The mechanism proceeds as follows:

A Michael donor (nucleophile) adds to the β-carbon of the conjugated system.

The resulting negative charge is delocalized onto the α-carbon and the oxygen of the carbonyl group, forming a new enolate intermediate.

This enolate is then protonated to yield the final 1,4-adduct.

Stereochemical Considerations: The Michael addition can create one or more new stereocenters. The stereochemical outcome (diastereoselectivity and enantioselectivity) is influenced by several factors:

Nature of the Nucleophile and Substrate : The steric bulk of both the Michael donor and the naphthalene (B1677914) ring on the acceptor can direct the approach of the nucleophile.

Catalyst : Chiral catalysts, particularly in organocatalysis, are widely used to control the enantioselectivity of the addition, leading to the preferential formation of one enantiomer.

Reaction Conditions : Solvent polarity and temperature can affect the transition state energies and, consequently, the stereochemical outcome. nih.gov For instance, the E/Z isomer ratio of products can be intimately tied to the solvent's dielectric constant. nih.gov

Cascade reactions, where multiple bonds are formed in a single operation, are highly efficient synthetic strategies. Ethyl 2-cyano-3-(naphthalen-1-yl)acrylate is a suitable substrate for such processes, including the aza-Michael–Michael addition cascade. This reaction is a powerful tool for constructing complex nitrogen-containing heterocyclic scaffolds. beilstein-journals.orgresearchgate.net

A typical mechanism involves:

Initial Aza-Michael Addition : An amine nucleophile first adds to the β-carbon of the ethyl 2-cyano-3-(naphthalen-1-yl)acrylate scaffold in an aza-Michael reaction. beilstein-journals.orgfrontiersin.org This forms an enolate intermediate.

Intramolecular Michael Addition : If the amine substrate contains another Michael acceptor moiety, the enolate formed in the first step can then act as a nucleophile in a subsequent intramolecular Michael addition. This second step is a cyclization that forms a new ring system.

Protonation/Tautomerization : The sequence is completed by protonation to yield the final, often highly functionalized, heterocyclic product.

These cascade reactions are frequently promoted by organocatalysts, which can control the stereochemistry of the newly formed stereocenters. researchgate.net For example, chiral bifunctional catalysts like squaramides have been used to catalyze aza-Michael/Michael addition cascades to synthesize spiro compounds with excellent diastereoselectivity and enantioselectivity. beilstein-journals.org

Nucleophilic and Electrophilic Activation of the α-Cyanoester Moiety

The α-cyanoester moiety in this compound imparts a dual reactivity profile to the molecule.

Nucleophilic Activation : The α-carbon is positioned between two strong electron-withdrawing groups (–CN and –COOEt). This electronic arrangement renders the α-proton highly acidic and easily removable by a base. Deprotonation generates a resonance-stabilized carbanion (enolate), which is a potent nucleophile. This nucleophilic character is the basis for its participation as the active methylene component in reactions like the Knoevenagel condensation.

Electrophilic Activation : In the Knoevenagel adduct, ethyl 2-cyano-3-(naphthalen-1-yl)acrylate, the electronic landscape is altered. The π-system is polarized by the electron-withdrawing groups, creating an electron-deficient β-carbon. This position becomes the primary site for electrophilic activation, inviting attack from a wide range of nucleophiles in conjugate addition reactions, as detailed in the Michael addition section. chemistrysteps.com The carbonyl carbon of the ester also remains an electrophilic center, susceptible to 1,2-addition, although 1,4-addition is generally favored with softer nucleophiles. chemistrysteps.com

Exploration of Catalytic Functionality

While primarily known as a reagent and synthetic building block, derivatives and related structures of this compound have found applications within catalytic systems. For instance, sulfonate esters of related α-cyano-α-(hydroxyimino)acetates have been developed as highly efficient peptide coupling reagents, serving as alternatives to traditional reagents like 1-hydroxybenzotriazole. researchgate.net These reagents act as leaving group activators in the formation of amide bonds.

Furthermore, the core structure can be incorporated into more complex molecules that function as catalysts. For example, this compound itself has been used as a catalyst for the crosslinking of other chemical systems. chemicalbook.com In other contexts, related ethyl cyanoacrylate derivatives are synthesized using novel catalytic methods, such as employing ellagic acid-bonded magnetic nanoparticles, which highlights the ongoing research into efficient and reusable catalytic processes for producing these valuable compounds. oiccpress.com

Table 2: Summary of Reactivity

Moiety Type of Reactivity Key Reactions Mechanistic Role
α-Carbon (in Ethyl 2-cyanoacetate) Nucleophilic (as enolate) Knoevenagel Condensation Active methylene compound; attacks carbonyl carbon.
α,β-Unsaturated System Electrophilic (at β-carbon) Michael Addition, Aza-Michael Addition Michael acceptor; undergoes conjugate addition. masterorganicchemistry.com

| α-cyano-α-oximinoacetate derivatives | Catalytic (as coupling reagent) | Peptide Synthesis | Activates carboxylic acids for amidation. researchgate.net |

Spectroscopic and Advanced Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum is expected to show distinct signals corresponding to the ethyl group, the single alpha-proton, and the seven protons of the naphthalene (B1677914) ring.

The ethyl group typically presents as a quartet and a triplet due to spin-spin coupling. The methylene (B1212753) (-CH₂) protons are adjacent to three methyl protons, resulting in a quartet (n+1=4), while the methyl (-CH₃) protons are adjacent to two methylene protons, leading to a triplet (n+1=3). The alpha-proton (-CH), being attached to the carbon bearing both the naphthalene ring and the cyano group, is expected to appear as a singlet as it has no adjacent protons. The seven aromatic protons on the naphthalene ring will appear as a complex series of multiplets in the downfield region of the spectrum due to their varied electronic environments and intricate coupling patterns.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Naphthyl-H (aromatic)7.40 - 8.20Multiplet (m)-7H
α-CH~5.00 - 5.20Singlet (s)-1H
Ester -OCH₂-~4.20 - 4.40Quartet (q)~7.12H
Ester -CH₃~1.20 - 1.40Triplet (t)~7.13H

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule and provides insight into their bonding and functional group. For this compound, a total of 15 distinct signals are expected, corresponding to each unique carbon atom in the structure.

The chemical shifts are indicative of the carbon's environment. The carbonyl carbon of the ester group is the most deshielded, appearing furthest downfield. The carbon of the nitrile group also has a characteristic downfield shift. The ten carbons of the naphthalene ring appear in the aromatic region, while the alpha-carbon and the two carbons of the ethyl group are found in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ester C=O~165 - 168
Naphthyl C (aromatic)~122 - 135
Nitrile C≡N~115 - 118
Ester -OCH₂-~62 - 64
α-C~40 - 45
Ester -CH₃~13 - 15

Infrared (IR) Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key structural features.

The most prominent peaks include a strong absorption for the ester carbonyl (C=O) stretch and a sharp, medium-intensity peak for the nitrile (C≡N) stretch. Additionally, C-O stretching vibrations from the ester group and characteristic absorptions from the aromatic C=C and C-H bonds of the naphthalene ring are expected. Data from the closely related ethyl cyanoacetate (B8463686) shows a characteristic nitrile stretch around 2260 cm⁻¹ and a carbonyl stretch near 1750 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3050 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium
Nitrile C≡NStretch2240 - 2260Medium, Sharp
Ester C=OStretch1735 - 1750Strong, Sharp
Aromatic C=CStretch~1500, ~1600Medium-Weak
Ester C-OStretch1200 - 1300Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula of this compound is C₁₅H₁₃NO₂, giving it a molecular weight of approximately 239.27 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 239.

Upon ionization, the molecule fragments in a predictable manner. Common fragmentation pathways for this structure would likely involve the loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z 194, or the loss of the entire carboethoxy group (-•COOCH₂CH₃) resulting in a fragment at m/z 166. A significant peak at m/z 141, corresponding to the [C₁₀H₇-CH]⁺ fragment, is also anticipated due to the stability of the naphthylmethyl-type cation.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₅H₁₃NO₂ by comparing the experimentally measured exact mass to the calculated theoretical mass.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueInformation Obtained
Molecular FormulaC₁₅H₁₃NO₂-
Calculated Exact Mass239.09463Elemental Composition
Molecular Ion Peak [M]⁺m/z 239Molecular Weight
Key Fragment Ion [M-OC₂H₅]⁺m/z 194Loss of ethoxy radical
Key Fragment Ion [M-COOC₂H₅]⁺m/z 166Loss of carboethoxy radical
Key Fragment Ion [C₁₁H₈]⁺m/z 140Naphthyl-containing fragment

Electronic Spectroscopy (UV-Vis) and Photophysical Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the extensive π-electron system of the naphthalene ring, which acts as the primary chromophore.

Naphthalene itself exhibits strong π→π* transitions. The substitution with the cyanoacetate group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. Studies on the closely related compound, ethyl 2-cyano-3-(naphthalen-1-yl)acrylate, which possesses a more extended conjugation, show strong absorption in the UV region, which provides a basis for estimating the spectral properties of the target compound. rsc.org The spectrum is anticipated to display characteristic fine structure, typical for polycyclic aromatic hydrocarbons.

Table 5: Predicted UV-Vis Absorption Data for this compound

Transition TypePredicted λₘₐₓ (nm)Chromophore
π→π~280 - 290Naphthalene Ring
π→π~310 - 325Naphthalene Ring

Fluorescence Spectroscopy and Chemodosimeteric Applications

Naphthalene derivatives are well-regarded for their inherent fluorescence, often characterized by high quantum yields and excellent photostability due to the rigid and extended π-electron system of the naphthalene ring. The presence of the cyano group can further influence the electronic and photophysical properties of the molecule. While specific detailed studies on the fluorescence of this compound are not extensively documented in publicly available literature, the general principles governing naphthalene-based fluorophores provide a framework for understanding its potential behavior.

The fluorescence of such compounds is typically sensitive to the polarity of the solvent environment, a phenomenon known as solvatochromism. In many naphthalene derivatives, an increase in solvent polarity can lead to a red-shift in the emission wavelength. This sensitivity to the microenvironment makes them valuable as probes in chemical and biological systems.

Furthermore, the strategic placement of functional groups on the naphthalene core can transform these molecules into chemodosimeters. Chemodosimeters are molecules that undergo a chemical reaction with a specific analyte, leading to a detectable change in their fluorescence signal. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength. For instance, related naphthalene-based compounds have been designed to selectively detect metal ions such as mercury (Hg²⁺) and zinc (Zn²⁺). The interaction with the analyte alters the intramolecular charge transfer (ICT) characteristics of the fluorophore, thereby modulating its fluorescence output.

Given the presence of the cyano and ester functional groups, this compound could potentially serve as a platform for the development of novel chemodosimeters. The reactivity of these groups could be exploited for the selective detection of various analytes. For example, the cyano group might interact with specific metal ions, or the ester group could be liable to hydrolysis under certain conditions, leading to a change in the fluorescence profile.

Table 1: General Fluorescence Properties of Naphthalene Derivatives

Property Typical Observation
Quantum Yield Often high
Photostability Generally excellent
Solvent Effects Emission wavelength can be sensitive to solvent polarity (solvatochromism)

Chromatographic Methods for Purity and Separation Sciences

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized chemical compounds like this compound. The choice of method depends on the scale of the separation and the physicochemical properties of the compound and its impurities.

For the analysis and purification of naphthalene derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for the separation of moderately polar to nonpolar compounds. For a molecule like this compound, a C18 stationary phase would likely be effective. The mobile phase would typically consist of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and water or a buffer. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve efficient separation of components with varying polarities. Detection is commonly performed using a UV detector, leveraging the strong UV absorbance of the naphthalene ring system.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is expected to have a sufficiently high boiling point and thermal stability to be amenable to GC analysis. A capillary column with a nonpolar or moderately polar stationary phase would be appropriate. The choice of detector could be a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS) for definitive identification of the compound and any impurities based on their mass-to-charge ratio and fragmentation patterns.

The development of a robust chromatographic method is crucial for ensuring the purity of this compound, which is a prerequisite for its reliable use in any application, including spectroscopic studies and materials science.

Table 2: Common Chromatographic Techniques for Naphthalene Derivatives

Technique Stationary Phase Example Mobile/Carrier Phase Example Detector
HPLC C18 (Octadecylsilane) Acetonitrile/Water Gradient UV-Vis

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Mercury (Hg²⁺)
Zinc (Zn²⁺)
Acetonitrile
Methanol

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for calculating the electronic structure of molecules. It is predicated on the principle that the energy of a system can be determined from its electron density. DFT is widely used to predict various molecular properties, including geometry, orbital energies, and reactivity indices. For molecules containing aromatic systems like naphthalene (B1677914), DFT methods, particularly with functionals like B3LYP, have been shown to yield reliable results.

Geometric Optimization and Conformational Landscapes

A fundamental step in any computational analysis is geometric optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For Ethyl 2-cyano-2-(naphthalen-1-yl)acetate, this would involve calculating bond lengths, bond angles, and dihedral angles.

Illustrative Data Table for Optimized Geometric Parameters

Note: The following data is a hypothetical representation for this compound, as specific published computational results are unavailable. The parameters are based on typical values for similar functional groups.

ParameterBond/AnglePredicted Value
Bond LengthC=O (ester)~1.21 Å
C-O (ester)~1.34 Å
C≡N (cyano)~1.15 Å
C-C (naphthyl-chiral)~1.52 Å
Bond AngleO=C-O (ester)~124°
C-C≡N (cyano)~178°
Dihedral AngleC-C-O-C (ester)Varies with conformation

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO would likely be distributed over the electron-withdrawing cyano and acetate (B1210297) groups. Studies on similar naphthalene derivatives show that substitutions can significantly alter the HOMO-LUMO gap.

Illustrative Table of FMO Properties

Note: These values are hypothetical and serve as an example of data derived from a DFT calculation.

ParameterEnergy (eV)
EHOMO-6.5 eV
ELUMO-1.8 eV
Energy Gap (ΔE) 4.7 eV

Reactivity Descriptors: Hardness, Softness, Electronegativity, and Electrophilicity

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These concepts arise from conceptual DFT.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts electrons. It is defined as ω = χ² / (2η).

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential onto the molecule's electron density surface.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In this molecule, these would be expected around the oxygen atoms of the acetate group and the nitrogen of the cyano group.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. These are typically found around hydrogen atoms.

Green regions denote neutral potential.

The MEP map provides a clear, intuitive picture of the charge distribution and is invaluable for predicting intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of a compound.

TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light at specific wavelengths. For this compound, the calculations would likely predict strong absorptions in the UV region, characteristic of the π→π* transitions within the naphthalene ring. The results are typically presented as a simulated spectrum, showing absorption maxima (λmax) and oscillator strengths, which relate to the intensity of the absorption.

Advanced Theoretical Modeling and Simulation Techniques

Beyond DFT and TD-DFT, more advanced techniques could be applied to study this molecule. Molecular dynamics (MD) simulations, for example, could be used to understand its behavior in a solvent over time, providing insights into its solvation and dynamic conformational changes. Furthermore, advanced methods can be employed to model reaction mechanisms involving the molecule, mapping out transition states and calculating activation energies to predict reaction kinetics. These sophisticated simulations offer a deeper understanding of the molecule's dynamic behavior and reactivity in complex environments.

Applications and Synthetic Utility of Ethyl 2 Cyano 2 Naphthalen 1 Yl Acetate Scaffolds

Building Blocks in Complex Heterocyclic Synthesis

The chemical scaffold of ethyl 2-cyano-2-(naphthalen-1-yl)acetate is extensively utilized in multicomponent reactions to assemble a wide array of complex heterocyclic structures. The presence of multiple reactive sites allows for the construction of diverse ring systems, many of which are of significant interest in medicinal and materials chemistry.

Synthesis of Substituted Nicotinonitriles and Pyridone Derivatives

This compound serves as a key precursor in the synthesis of highly substituted nicotinonitrile and 2-pyridone derivatives. These nitrogen-containing heterocycles are core structures in numerous pharmacologically active compounds. A common synthetic strategy involves a one-pot, multi-component reaction.

For instance, the reaction of an acetophenone derivative, an aromatic aldehyde, ethyl cyanoacetate (B8463686), and ammonium acetate (B1210297) can yield substituted 3-cyano-2(1H)-pyridinones . By substituting a generic acetophenone with a naphthalene-based ketone and using this compound, a direct route to naphthalene-substituted pyridones is achievable. The general reaction involves the condensation of the active methylene (B1212753) group with an aldehyde and a ketone in the presence of an ammonia source, which then undergoes cyclization to form the pyridone ring.

Similarly, nicotinonitrile derivatives can be synthesized. The reaction of 1-(naphthalen-2-yl)ethan-1-one with ethyl cyanoacetate and an aromatic aldehyde in the presence of ammonium acetate leads to the formation of dihydropyridinecarbonitriles researchgate.net. These reactions showcase the utility of the ethyl cyanoacetate moiety in constructing the core pyridine (B92270) ring.

A general pathway for the synthesis of these derivatives is outlined below:

ReactantsCatalyst/ConditionsProduct ClassReference
Aryl Aldehyde, Malononitrile, 2-NaphtholNa2CO3, Room Temperature2-Amino-3-cyano-4-aryl-4H-naphtho[2,1-b]pyran fz-juelich.de
2,4-dichloro-acetophenone, 4-fluorobenzaldehyde, Ethyl Cyanoacetate, Ammonium Acetaten-Butanol, Reflux6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile oiccpress.com
3,4-dimethoxy-acetophenone, Aromatic Aldehydes, Ethyl Cyanoacetate, Ammonium AcetateK2CO3, Ethanol, Reflux4-Aryl-6-(3,4-dimethoxyphenyl)-3-cyano-2(1H)-pyridinones

Preparation of Poly-substituted Tetrahydroquinolines

The synthesis of highly substituted 1,2,3,4-tetrahydroquinolines can be efficiently achieved through a three-component cascade reaction utilizing ethyl cyanoacetate. A DBU-mediated process involving a 2-alkenyl aniline, an aldehyde, and ethyl cyanoacetate provides a direct route to these valuable scaffolds lgcstandards.com.

The reaction mechanism proceeds through an initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by a sequential aza-Michael–Michael addition with the 2-alkenyl aniline to construct the tetrahydroquinoline core . This methodology has been successfully applied to the synthesis of a naphthalene-containing analogue, specifically Ethyl 3-cyano-4-(2-methoxy-2-oxoethyl)-2-(naphthalen-1-yl)-1,2,3,4-tetrahydroquinoline-3-carboxylate . This demonstrates the direct applicability of using naphthaldehyde as the aldehyde component in this powerful cascade reaction.

The reaction's versatility allows for the creation of multiple stereocenters in a single step, with diastereoselectivity often being high.

Reaction TypeKey ReactantsKey IntermediateFinal Product ScaffoldReference
Three-component cascade2-Alkenyl aniline, Aldehyde (e.g., Naphthaldehyde), Ethyl CyanoacetateKnoevenagel condensation productPoly-substituted 1,2,3,4-Tetrahydroquinoline lgcstandards.com

Construction of Pyrazole, Isoxazolone, and Triazine Analogues

The reactive nature of this compound also allows for its use in the synthesis of five- and six-membered heterocycles containing multiple heteroatoms.

Pyrazole Derivatives: Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives. This compound can be transformed into a β-ketonitrile intermediate, which upon reaction with hydrazine hydrate, cyclizes to form a 5-amino-3-(naphthalen-1-yl)-1H-pyrazole derivative mdpi.com. A sustainable approach for pyrazole synthesis involves a multicomponent reaction of enaminones, benzaldehyde, and hydrazine-HCl, which can be adapted using ethyl cyanoacetate .

Isoxazolone Derivatives: The synthesis of isoxazol-5-one derivatives can be achieved by reacting β-keto esters with hydroxylamine hydrochloride rasayanjournal.co.in. This compound can act as a precursor to the required β-keto ester. The reaction proceeds via an oximation followed by intramolecular cyclization to yield the 3-(naphthalen-1-yl)-isoxazol-5(4H)-one core structure.

Triazine Analogues: While ethyl cyanoacetate is a versatile building block, its direct application in the synthesis of 1,3,5-triazine analogues is not prominently documented in the reviewed literature. Common synthetic routes to 1,3,5-triazines often involve the cyclotrimerization of nitriles or the reaction of cyanuric chloride with nucleophiles google.comresearchgate.net. The synthesis of 1,2,4-triazines can be achieved from amidrazone precursors, which may be accessible from the nitrile functionality of the title compound, though direct examples are scarce oiccpress.com.

Precursors for Reactive Intermediates (e.g., Acryloyl Chlorides)

This compound is a precursor for generating more reactive chemical species, which can then be used in further synthetic transformations. A key example is its conversion into acryloyl chloride derivatives.

The synthesis of 2-cyano-3-(naphthalen-1-yl)acryloyl chloride can be achieved from the condensation product of 1-naphthaldehyde and ethyl cyanoacetate. This Knoevenagel condensation yields ethyl 2-cyano-3-(naphthalen-1-yl)acrylate. Subsequent hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, furnishes the highly reactive 2-cyano-3-(naphthalen-1-yl)acryloyl chloride oiccpress.com. This acryloyl chloride is a potent electrophile, readily reacting with various nitrogen nucleophiles to form a diverse set of acryloyl amide analogues with potential biological activities oiccpress.com.

Catalytic Roles in Organic Transformations

While this compound and related ethyl cyanoacetate derivatives are widely used as substrates and building blocks in reactions that are themselves catalyzed by acids, bases, or metal complexes, their role as catalysts is not well-established. The literature primarily focuses on the reactivity of the α-carbon and the cyano and ester functional groups as reaction participants rather than as catalytic species lgcstandards.commdpi.com. No significant evidence was found in the reviewed sources to suggest that this compound or its simple derivatives function as organocatalysts in organic transformations.

Applications in Sensing and Probe Development (e.g., Chemodosimeters for Hydrazine)

The structural framework derived from the condensation of 1-naphthaldehyde and ethyl cyanoacetate has found significant application in the field of chemical sensing. Specifically, the derivative Ethyl 2-cyano-3-(naphthalene-1-yl)acrylate (ECNA) has been developed as a highly sensitive and selective fluorescent chemodosimeter for the detection of hydrazine (N₂H₄) oiccpress.com.

Hydrazine is a highly toxic and carcinogenic substance used in various industrial and agricultural applications, making its detection in environmental and biological samples crucial. The ECNA probe operates on a "turn-off" fluorescence mechanism. In its native state, the probe exhibits fluorescence. Upon reaction with hydrazine, an intramolecular cyclization occurs, leading to a non-fluorescent product. This quenching of fluorescence provides a direct and measurable signal for the presence of hydrazine.

Key features of the ECNA probe include:

High Sensitivity and Selectivity: The probe demonstrates a significant response to hydrazine over other potential interfering species.

Operational Simplicity: Detection can be performed with simple fluorometric measurements.

Practical Applications: The probe has been successfully incorporated into paper-based test strips for the portable, on-site detection of hydrazine and its vapor oiccpress.com. It has also been used to detect hydrazine in environmental samples like water and soil, as well as in zebrafish embryos oiccpress.com.

This application highlights how the specific electronic and structural properties imparted by the naphthalene (B1677914) and cyanoacrylate groups can be harnessed for practical chemosensing technologies.

Investigations in Related Materials Science Contexts

While direct and extensive research on the specific applications of this compound within materials science is not widely documented in publicly available literature, the structural motifs of the molecule—namely the naphthalene ring and the cyanoacetate group—are present in numerous compounds that have been investigated for a variety of materials science applications. The inherent electronic and photophysical properties of these constituent parts suggest that this compound could be a valuable scaffold in the development of advanced organic materials. Investigations into structurally similar compounds have primarily focused on their fluorescent properties and their potential use in organic electronics and liquid crystal displays.

The naphthalene moiety, a polycyclic aromatic hydrocarbon, is known for its rigid, planar structure and extensive π-electron conjugation. nih.gov These characteristics often lead to high quantum yields and excellent photostability in naphthalene-containing dyes. nih.gov Consequently, naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability. nih.gov Research into various naphthalene derivatives has demonstrated their utility as fluorescent probes and as components in organic light-emitting diodes (OLEDs). nih.govnih.gov The introduction of a naphthalene group can enhance the photostability of a conjugated probe system. nih.gov

Furthermore, the cyano group (-CN) is a strong electron-withdrawing group. When attached to a π-conjugated system like naphthalene, it can significantly influence the electronic properties of the molecule, often leading to interesting photophysical behaviors such as intramolecular charge transfer (ICT). mdpi.com Cyano-functionalized fluorophores are noted for their intrinsic luminescent properties and high photostability. mdpi.com This combination of a naphthalene core and a cyano group, as seen in this compound, is a common design strategy for creating materials with desirable optical and electronic properties. For instance, a related compound, Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (B77674) (ECNA), has been investigated as a selective "turn-off" fluorescence chemodosimeteric probe. rsc.orgresearchgate.net

Given the properties of its structural components, below are representative data tables illustrating the types of properties that might be expected from materials derived from or similar to Ethyl 2--cyano-2-(naphthalen-1-yl)acetate.

Disclaimer: The following table presents typical data for naphthalene-based fluorescent materials and is for illustrative purposes, as specific experimental data for this compound was not found in the cited literature.

Representative Photophysical Properties of Naphthalene-Based Fluorophores

Property Typical Value Range Solvent/Conditions
Absorption Maximum (λabs) 300 - 350 nm Varies (e.g., Toluene, DMSO)
Emission Maximum (λem) 380 - 480 nm Varies (e.g., Toluene, DMSO)
Molar Extinction Coefficient (ε) > 1 x 104 M-1cm-1 Toluene

| Fluorescence Quantum Yield (ΦF) | 0.20 - 0.90 | Toluene |

In the field of liquid crystals, the combination of a rigid core like naphthalene and a polar terminal group such as a cyano substituent is a well-established strategy for designing mesogenic compounds. google.com The cyano group, with its large dipole moment, can induce a positive dielectric anisotropy, which is a crucial property for the operation of twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays. google.comajchem-a.com The naphthalene ring provides the necessary structural rigidity and anisotropy to promote the formation of liquid crystalline phases (mesophases). tandfonline.com Research has shown that various naphthalene derivatives can form nematic and smectic phases, which are essential for display and other electro-optic applications. researchgate.net

Disclaimer: The following table presents typical data for naphthalene-based liquid crystal materials and is for illustrative purposes, as specific experimental data for this compound was not found in the cited literature.

Representative Mesomorphic Properties of Naphthalene-Based Liquid Crystals

Property Typical Value / Phase Temperature Range (°C)
Phase Transition Crystal to Nematic (Cr-N) 80 - 120
Phase Transition Nematic to Isotropic (N-I) 150 - 250

| Dielectric Anisotropy (Δε) | Positive | Room Temperature |

Structure Activity Relationship Sar and Exploratory Biological Investigations

Design Principles for Biologically Active Analogues Derived from the Scaffold

The design of biologically active analogues based on the naphthalene (B1677914) scaffold is guided by several key principles. For anticancer applications, a common strategy involves the synthesis of new series of naphthalene derivatives that incorporate structural features of known bioactive molecules, such as Selective Estrogen Receptor Modulators (SERMs). nih.gov The introduction of different nitrogen nucleophiles to create novel amide analogues has also been a successful approach. nih.gov Furthermore, the replacement of certain functional groups, like a diselenide with a selenocyanate, has been proposed to potentially enhance anticancer activity. biointerfaceresearch.com

In the context of antimicrobial agents, the inherent antimicrobial properties of the naphthalene ring are often leveraged. ekb.eg Modifications focus on attaching various heterocyclic moieties, such as azetidinone and thiazolidinone rings, to the naphthalene core to generate compounds with broad-spectrum antibacterial and antifungal activity. semanticscholar.org

For corrosion inhibition, the design principles revolve around creating molecules that can effectively adsorb onto metal surfaces. This is typically achieved by incorporating heteroatoms (like nitrogen, oxygen, and sulfur) and π-systems (aromatic rings) into the naphthalene-cyanoacetamide structure. nih.govresearchgate.net These features facilitate the formation of a protective film on the metal, thereby preventing corrosion. nih.govresearchgate.net

In Vitro Anticancer and Cytotoxicity Profiling of Derivatives

Derivatives of the naphthalene scaffold have demonstrated significant in vitro anticancer and cytotoxic activity against various human cancer cell lines.

A study on novel 2-cyano-3-(naphthalen-1-yl) acryloyl amide analogues revealed their antiproliferative efficacy against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. nih.gov Notably, compounds 9 and 12b from this series showed potent activity against the MCF-7 cell line. nih.gov

Another series of naphthalene-based organoselenocyanates were evaluated for their anticancer potential. biointerfaceresearch.com Among these, 4,4'-diselanediylbis(naphthalen-1-amine) (3), 5-imino-4-((4-selenocyanatonaphthalen-1-yl)diazenyl)-4,5-dihydro-1H-pyrazol-3-amine (5a), and 5-amino-4-((4-selenocyanatonaphthalen-1-yl)diazenyl)-2,4-dihydro-3H-pyrazol-3-one (5b) exhibited pronounced anticancer activity against MCF-7 cells with minimal cytotoxicity to normal fibroblast cells (WI-38). biointerfaceresearch.com

Furthermore, a series of naphthalene-chalcone hybrids were synthesized and tested for their anticancer properties. nih.gov Compound 2j from this series displayed notable activity against the A549 (lung cancer) cell line with an IC50 value of 7.835 ± 0.598 μM. nih.gov This compound also demonstrated the ability to inhibit the VEGFR-2 enzyme, which is involved in angiogenesis. nih.gov

The following table summarizes the in vitro anticancer activity of selected naphthalene derivatives:

Table 1: In Vitro Anticancer Activity of Naphthalene Derivatives
Compound Cancer Cell Line IC50 (μM)
Compound 9 MCF-7 Data not specified, but noted as potent nih.gov
Compound 12b MCF-7 Data not specified, but noted as potent nih.gov
4,4'-diselanediylbis(naphthalen-1-amine) (3) MCF-7 Data not specified, but noted as pronounced biointerfaceresearch.com
5-imino-4-((4-selenocyanatonaphthalen-1-yl)diazenyl)-4,5-dihydro-1H-pyrazol-3-amine (5a) MCF-7 Data not specified, but noted as pronounced biointerfaceresearch.com
5-amino-4-((4-selenocyanatonaphthalen-1-yl)diazenyl)-2,4-dihydro-3H-pyrazol-3-one (5b) MCF-7 Data not specified, but noted as pronounced biointerfaceresearch.com
Compound 2j (naphthalene-chalcone hybrid) A549 7.835 ± 0.598 nih.gov

Evaluation of Antimicrobial Activities of Related Functionalized Scaffolds

The naphthalene scaffold has been a foundation for the development of potent antimicrobial agents. The inherent biological activity of the naphthalene ring system contributes to the antimicrobial efficacy of its derivatives. ekb.eg

For instance, a series of naphthalene-chalcone derivatives were investigated for their antibacterial and antifungal properties. nih.gov Compound 2j from this series exhibited activity against Staphylococcus aureus and Staphylococcus epidermidis with a MIC50 value of 31.250 μg/mL. nih.gov This compound also showed anticandidal activity against Candida albicans and Candida krusei with a MIC50 of 15.625 μg/mL. nih.gov Structure-activity relationship studies indicated that substitution at the second position of the naphthalene ring and the presence of a 2-methoxyethyl substituent enhanced the anticandidal activity. nih.gov

The following table presents the antimicrobial activity of a selected naphthalene derivative:

Table 2: Antimicrobial Activity of Naphthalene-Chalcone Hybrid (Compound 2j)
Microorganism MIC50 (μg/mL)
Staphylococcus aureus 31.250 nih.gov
Staphylococcus epidermidis 31.250 nih.gov
Candida albicans 15.625 nih.gov
Candida krusei 15.625 nih.gov

Studies on Corrosion Inhibition Properties of Naphthalene-Cyanoacetamide Derivatives

Derivatives of naphthalene-cyanoacetamide have been investigated as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments. researchgate.netresearchgate.net The mechanism of inhibition is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. researchgate.netresearchgate.net

In one study, two novel 1-naphthyl-2-cyanoacetamide derivatives, NCD1 and NCD2, were synthesized and evaluated as corrosion inhibitors for Inconel 800 in a chloride medium. nih.gov The inhibition efficiency was found to increase with increasing inhibitor concentration and decreasing temperature. nih.gov At an optimal concentration of 21 × 10⁻⁶ mol/L and a temperature of 298 K, NCD1 and NCD2 exhibited inhibition efficiencies of 91.8% and 95.7%, respectively. nih.gov Tafel plot analysis indicated that these compounds act as mixed-type inhibitors, and their adsorption follows the Langmuir adsorption isotherm. nih.gov

Another investigation focused on 4-aminonaphthalene derivatives as corrosion inhibitors for an Fe (111) surface using computational methods. jeires.comresearchgate.net The study revealed that 4-Amino-naphthalene-1-ol (4ANO) showed strong corrosion inhibition properties due to its favorable interaction with the iron surface. jeires.comresearchgate.net Naphthalene-4-diamine (N4D) and 4-Amino-naphthalene-1-carboxylic acid (4ANC) also demonstrated promising, albeit lesser, corrosion inhibition capabilities. jeires.comresearchgate.net

The following table summarizes the corrosion inhibition efficiencies of selected naphthalene-cyanoacetamide and related derivatives:

Table 3: Corrosion Inhibition Efficiency of Naphthalene Derivatives
Inhibitor Metal Medium Inhibition Efficiency (%)
NCD1 Inconel 800 Chloride 91.8 nih.gov
NCD2 Inconel 800 Chloride 95.7 nih.gov
4-Amino-naphthalene-1-ol (4ANO) Fe (111) Not specified (Theoretical) Strong inhibition noted jeires.comresearchgate.net
Naphthalene-4-diamine (N4D) Fe (111) Not specified (Theoretical) Promising inhibition noted jeires.comresearchgate.net
4-Amino-naphthalene-1-carboxylic acid (4ANC) Fe (111) Not specified (Theoretical) Promising inhibition noted jeires.comresearchgate.net

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Asymmetric Synthesis

The creation of single-enantiomer chiral compounds is crucial in medicinal chemistry, as different enantiomers can have vastly different biological activities. The asymmetric synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate, which possesses a chiral center at the α-carbon, is a significant area for future development. Research is moving beyond classical methods towards more sophisticated catalytic systems that offer high enantioselectivity and efficiency.

Emerging strategies are likely to involve:

Organocatalysis: Chiral small organic molecules, such as proline derivatives or chiral N,N'-dioxides, are being developed as effective catalysts for asymmetric reactions like cyanosilylation. researchgate.net These catalysts are often metal-free, reducing toxicity and cost.

Transition Metal Catalysis: The use of chiral ligands with transition metals (e.g., rhodium, palladium, copper) is a powerful tool for asymmetric bond formation. nih.govresearchgate.net For instance, chiral phosphine-based ligands have shown high performance in various asymmetric reactions, including Michael additions and arylations, which could be adapted for the synthesis of this compound. nus.edu.sg

Dual Catalysis Systems: Combining different catalytic modes, such as photoredox catalysis with metal or organocatalysis, can enable novel transformations under mild conditions. nih.gov This approach could open new pathways for the asymmetric functionalization of the this compound backbone.

Table 1: Potential Asymmetric Catalytic Systems

Catalytic Approach Catalyst Example Potential Reaction Type Key Advantage
Organocatalysis Chiral Phosphoric Acids, Proline derivatives Asymmetric Michael Addition Metal-free, lower toxicity
Transition Metal Catalysis Palladium-Phosphinooxazoline Complexes Asymmetric Arylation High efficiency and selectivity
Dual Catalysis Nickel/Photoredox System Hydroalkylation Mild reaction conditions, novel reactivity

Integration with High-Throughput and Automated Synthesis Platforms

The next wave of chemical research will heavily rely on automation and miniaturization to accelerate the discovery process. Integrating the synthesis of this compound derivatives with high-throughput experimentation (HTE) and automated platforms offers significant advantages.

Future platforms will likely enable:

Rapid Library Synthesis: Automated systems, potentially utilizing flow chemistry or acoustic dispensing technology, can synthesize hundreds or thousands of derivatives in parallel on a nanomole scale. nih.govrsc.org This allows for a vast exploration of the chemical space around the core structure.

Automated Reaction Optimization: Self-optimizing reactor systems can rapidly screen various catalysts, solvents, and reaction conditions to find the most efficient synthetic route, reducing development time and material waste. beilstein-journals.org

Miniaturization and Sustainability: Performing reactions at the micro- or nanoscale significantly reduces the consumption of reagents and solvents and minimizes waste generation, aligning with the principles of green chemistry. nih.govsptlabtech.com This approach also enhances safety by limiting exposure to potentially hazardous chemicals. nih.gov

Advanced Computational Design for Targeted Applications

Computational chemistry is becoming an indispensable tool for designing molecules with desired properties before their synthesis. For this compound, computational methods can guide the development of derivatives for specific biological or material science applications.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of molecules. bohrium.comnih.gov This allows for the prediction of molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, which helps in identifying reactive sites and predicting interactions with biological targets. bohrium.comnih.gov

Structure-Activity Relationship (SAR) Modeling: By combining computational data with experimental results, researchers can build predictive SAR models. These models can help identify which structural modifications to the naphthalene (B1677914) ring or the acetate (B1210297) group are most likely to enhance a desired biological activity, such as anticancer efficacy. nih.gov

Virtual Screening: AI and machine learning models can be used to screen large virtual libraries of potential derivatives against a biological target. sptlabtech.com This prioritizes the most promising candidates for synthesis and experimental validation, making the discovery process more efficient. sptlabtech.com

Table 2: Application of Computational Methods

Computational Technique Application Predicted Property
Density Functional Theory (DFT) Molecular property prediction Energy gap, hardness, electrophilicity index nih.gov
Molecular Docking Target interaction analysis Binding affinity, interaction modes
Quantitative Structure-Activity Relationship (QSAR) Predictive modeling Biological activity based on chemical structure

Expansion into Medicinal Chemistry and Drug Discovery Programs

The naphthalene moiety is a well-established pharmacophore found in numerous therapeutic agents. bohrium.com The unique combination of structural features in this compound makes it an attractive starting point for drug discovery programs.

Future research will likely focus on:

Anticancer Agents: Naphthalene derivatives have shown promise as anticancer agents. bohrium.com Recent studies on related structures, such as 2-cyano-3-(naphthalen-1-yl)acryloyl amides, have demonstrated potent antiproliferative activity against human cancer cell lines like MCF-7 (breast cancer). nih.gov Further modification of the ester group into various amides or other functional groups could lead to the discovery of novel and selective anticancer compounds.

Enzyme Inhibitors: The electrophilic nature of the cyano and ester groups, combined with the hydrophobic naphthalene ring, suggests potential for inhibiting various enzymes. For example, derivatives could be designed as inhibitors of enzymes involved in neuro-inflammatory pathologies, such as lipoxygenase or cyclooxygenase. semanticscholar.org

Probe Development: A related compound, Ethyl 2-cyano-3-(naphthalene-1-yl)acrylate, has been developed as a fluorescent chemosensor. rsc.org This suggests that derivatives of this compound could be functionalized to act as probes for detecting specific biomolecules or environmental toxins.

Exploration of Sustainable and Biocatalytic Transformations

Modern chemical synthesis is increasingly focused on sustainability and green chemistry. Future production of this compound and its derivatives will likely incorporate these principles through biocatalysis and other sustainable methods.

Avenues for exploration include:

Enzymatic Synthesis: The use of enzymes (biocatalysis) offers high selectivity under mild reaction conditions (e.g., neutral pH, room temperature) in aqueous media, significantly reducing the environmental impact of chemical processes. researchgate.net Researchers may explore enzymes like lipases for the stereoselective hydrolysis or synthesis of the ester group, or nitrile hydratases for transformations of the cyano group.

Green Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents will be a key focus.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) will be crucial for sustainable manufacturing.

Q & A

Q. What are common synthetic routes for Ethyl 2-cyano-2-(naphthalen-1-yl)acetate?

The compound is synthesized via coupling reactions involving ethyl cyanoacetate derivatives. For example, in the synthesis of AICA (5-aminoimidazole-4-carboxamide), ethyl 2-cyano-2-(hydroxyimino)acetate undergoes reduction to form ethyl 2-amino-2-cyanoacetate, followed by coupling with formamidine. Challenges include low yields (~42%) in ester-to-amide conversions under batch conditions . Alternative pathways use diazotization of anilines with ethyl cyanoacetate in acidic ethanol, though optimization of temperature and solvent polarity is critical for efficiency .

Q. How is the reactivity of ethyl esters compared to methyl esters in ammonolysis?

Methyl esters exhibit higher reactivity in ammonolysis due to their smaller alkyl group, which reduces steric hindrance and increases electrophilicity. For instance, methyl 2-cyano-2-(hydroxyimino)acetate achieved a 52% yield in coupling reactions, while ethyl esters under similar conditions showed no progress. This underscores the need for elevated temperatures (e.g., 120°C) and pressure-resistant systems for ethyl ester conversions .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy for confirming the naphthalene and cyanoacetate moieties.
  • X-ray crystallography (using software like SHELXL) for resolving crystal structures of derivatives, as demonstrated in related ethyl ester compounds .
  • HPLC-MS for purity assessment, especially when synthesizing peptide derivatives to detect racemization or byproducts .

Advanced Research Questions

Q. How do coupling reagents like o-NosylOXY enhance the synthesis of derivatives?

Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) is a recyclable coupling reagent that minimizes racemization in peptide synthesis. Its byproducts (e.g., 2-nitrobenzenesulfonate) are recoverable, reducing chemical waste. For example, it achieved >90% yields in synthesizing challenging peptides like islet amyloid polypeptide fragments, with retention of stereochemistry . Comparatively, Oxyma Pure® (ethyl 2-cyano-2-(hydroxyimino)acetate) suppresses racemization in solid-phase peptide synthesis but requires careful handling due to explosive byproducts .

Q. What strategies mitigate challenges in amidation reactions involving ethyl esters?

Ethyl esters require harsh conditions for ammonolysis due to their lower reactivity. Strategies include:

  • Pressure-resistant reactors : Reactions at 0.3 MPa and 120°C improve conversion rates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by ammonia.
  • Additives : DIPEA (diisopropylethylamine) acts as a proton scavenger, improving reaction efficiency in COMU-mediated couplings .

Q. How can racemization be suppressed during peptide synthesis with this compound?

Racemization is minimized using:

  • Low-temperature conditions : Reactions at 0–4°C reduce enolization.
  • Additives : HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) stabilize active intermediates.
  • Coupling reagents : COMU (derived from Oxyma) enhances coupling speed and reduces side reactions in aqueous ammonia systems .

Q. What are the stability considerations for storing this compound?

The compound should be stored at -20°C in airtight containers to prevent hydrolysis of the ester group. Stability studies indicate ≥2 years under these conditions. Impurities like (naphthalen-1-yl)acetic acid may form over time, necessitating periodic HPLC analysis .

Methodological Challenges and Data Interpretation

Q. How to resolve contradictions in reaction yields between ethyl and methyl esters?

Discrepancies arise from steric and electronic effects. Methyl esters’ smaller size facilitates nucleophilic attack, while ethyl esters require energy-intensive conditions. For example, methyl 2-cyano-2-(hydroxyimino)acetate achieved higher yields (52%) than ethyl analogs (42%) in AICA synthesis. Researchers should optimize solvent polarity (e.g., aqueous ammonia for methyl vs. ethanol for ethyl esters) and reaction time .

Q. What are the limitations of using SHELX software for structural analysis?

While SHELXL is widely used for small-molecule refinement, it may struggle with disordered naphthalene rings or twinned crystals. Complementary tools like PLATON or OLEX2 are recommended for validating hydrogen bonding and torsion angles, as seen in related ethyl ester structures .

Q. How to address solvent incompatibility in gas-liquid phase reactions?

Ethyl ester ammonolysis in gas-liquid systems often fails due to solvent absorption of ammonia, causing pump failures. Switching to uniform liquid-phase reactions (e.g., aqueous ammonia in sealed vials at 100°C) or using microreactors improves mass transfer and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.